3-(phenylsulfanyl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in chemical and pharmaceutical sciences. enpress-publisher.comrsc.orgrsc.org Its presence in numerous natural products, such as alkaloids, vitamins like niacin and pyridoxine, and thousands of synthetic compounds, underscores its importance. enpress-publisher.comrsc.orgnih.gov The pyridine scaffold's appeal lies in its unique electronic properties, weak basicity, water solubility, and the ability to form hydrogen bonds, which are crucial for biological interactions. jchemrev.com These characteristics make pyridine derivatives highly sought after in medicinal chemistry, where they are integral to the development of drugs with a wide array of therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. enpress-publisher.comjchemrev.comnih.gov The adaptability of the pyridine nucleus for structural modifications further enhances its value as a building block in the synthesis of new chemical entities. enpress-publisher.com
Overview of Sulfur-Containing Heterocycles in Synthetic and Medicinal Chemistry
Sulfur-containing heterocyclic compounds represent another critical class of molecules in the landscape of chemical and medicinal research. openmedicinalchemistryjournal.comnih.govresearchgate.net These compounds are integral to a significant number of FDA-approved drugs and exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. openmedicinalchemistryjournal.comnih.govresearchgate.netrmit.edu.vn The incorporation of a sulfur atom into a heterocyclic ring imparts distinct physicochemical properties that can enhance a molecule's therapeutic potential and, in some cases, offer a more favorable toxicity profile compared to their nitrogen-containing counterparts. researchgate.netrmit.edu.vn The versatility of sulfur-containing heterocycles extends beyond medicine into materials science and agriculture. openmedicinalchemistryjournal.com
Structural Classification and Nomenclature of Phenylsulfanylpyridine Isomers and Derivatives
3-(Phenylsulfanyl)pyridine, also known by names such as 3-phenylthiopyridine and phenyl 3-pyridyl sulfide (B99878), has the chemical formula C11H9NS. ontosight.ai Its structure features a pyridine ring linked to a phenyl group via a sulfur atom (a thioether linkage) at the 3-position of the pyridine ring. ontosight.ai
The nomenclature of phenylsulfanylpyridine isomers is determined by the position of the phenylsulfanyl group on the pyridine ring. Thus, besides the 3-isomer, 2-(phenylsulfanyl)pyridine and 4-(phenylsulfanyl)pyridine also exist. Derivatives of these isomers can be formed by substituting one or more hydrogen atoms on either the pyridine or the phenyl ring with various functional groups. For instance, the addition of a nitro group results in compounds like 3-nitro-2-(phenylsulfanyl)pyridine. The specific arrangement of these substituents significantly influences the molecule's chemical and physical properties.
Interactive Data Table: Isomers of Phenylsulfanylpyridine
| Isomer | Position of Phenylsulfanyl Group |
| 2-(Phenylsulfanyl)pyridine | Position 2 |
| This compound | Position 3 |
| 4-(Phenylsulfanyl)pyridine | Position 4 |
Synthesis and Manufacturing of this compound
The synthesis of this compound and its derivatives is a subject of considerable interest in organic chemistry, driven by their potential applications. Various synthetic methodologies have been developed to construct the core structure and introduce functional groups.
Common Synthetic Routes
The preparation of phenylsulfanylpyridines often involves nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling reactions. A common approach for synthesizing derivatives is the reaction between a halogenated pyridine and a thiophenol derivative. For example, the reaction of 3-bromo-2-chloropyridine (B150940) with thiophenol derivatives can be achieved using different bases, sometimes without the need for a metal catalyst. blucher.com.br
Another strategy involves the multi-component reaction of aldehydes, malononitrile, and thiophenol, which can be facilitated by various catalysts to produce highly substituted pyridine derivatives. nih.gov For instance, the synthesis of 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile derivatives has been accomplished through a three-component reaction under solvent-free conditions. nih.gov
Role of Catalysts in Synthesis
Catalysts play a crucial role in many synthetic routes leading to phenylsulfanylpyridines, often enhancing reaction rates, yields, and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for functionalizing the pyridine or phenyl rings. evitachem.com These methods allow for the introduction of a wide range of substituents.
In some cases, magnetically recoverable catalysts have been employed to simplify the purification process. For example, a Fe3O4-supported cobalt complex has been used as an efficient catalyst for the synthesis of 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile derivatives. nih.gov
Purification and Characterization Techniques
Following synthesis, the purification of this compound and its derivatives is typically achieved using standard laboratory techniques such as column chromatography on silica (B1680970) gel. rsc.org The structural integrity and purity of the synthesized compounds are confirmed through various analytical methods. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for elucidating the molecular structure. evitachem.com
Chemical and Physical Properties of this compound
The chemical and physical properties of this compound are dictated by its unique molecular structure, which combines the aromaticity of both the pyridine and phenyl rings with the electronic influence of the sulfur atom.
Structure and Bonding
Interactive Data Table: Key Identifiers for this compound
| Property | Value |
| CAS Number | 28856-77-1 |
| Molecular Formula | C11H9NS |
| Molecular Weight | 187.26 g/mol |
| SMILES Code | C1(SC2=CC=CC=C2)=CC=CN=C1 |
Solubility and Physical State
Information regarding the specific solubility and physical state of this compound is not extensively detailed in the provided search results. However, based on its structure, it is expected to be a solid at room temperature and soluble in common organic solvents. The solubility of its derivatives can vary significantly depending on the nature of the substituents. For example, the introduction of polar groups can increase solubility in polar solvents.
Thermal Stability
Reactivity and Transformation of this compound
The reactivity of this compound is characterized by the interplay of its constituent functional groups: the pyridine ring, the phenyl ring, and the thioether linkage.
Oxidation and Reduction Reactions
The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic properties and reactivity of the molecule. For instance, the phenylsulfonyl group is a strong electron-withdrawing group that can activate the pyridine ring for certain reactions.
Conversely, reduction reactions can also be performed. For example, a nitro group on a phenylsulfanylpyridine derivative can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Other Chemical Transformations
The pyridine ring in this compound and its derivatives can undergo various chemical transformations. Nucleophilic substitution reactions are possible, where a nucleophile replaces a leaving group on the pyridine ring. The phenyl ring can also be functionalized through electrophilic aromatic substitution or cross-coupling reactions. ambeed.com
The development of methods to selectively functionalize the C-H bonds of pyridyl sulfides without oxidizing the sulfur atom is an active area of research. Palladium-catalyzed C-H halogenation has been shown to be an effective method for introducing halogen atoms onto the pyridine or aryl rings of pyridyl sulfides. nih.gov
Applications in Research and Development
The unique structural features of this compound and its derivatives make them valuable scaffolds in various areas of research and development.
Role in Medicinal Chemistry and Drug Discovery
The combination of the pyridine and sulfur-containing heterocycle motifs in phenylsulfanylpyridines makes them attractive targets for medicinal chemistry research. ontosight.ai Compounds with similar structures have been investigated for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For example, derivatives of pyrazolo[3,4-c]pyridines, which can be functionalized with phenylsulfanyl groups, are being explored as therapeutic agents due to their structural similarity to purines, which are key components of many biological systems. rsc.org
Ligands in Catalysis
The nitrogen atom in the pyridine ring and the sulfur atom of the phenylsulfanyl group can act as coordination sites for metal ions. This property makes phenylsulfanylpyridine derivatives potential ligands for the development of new catalysts. The electronic and steric properties of the ligand can be tuned by introducing different substituents, which in turn can influence the activity and selectivity of the resulting metal complex.
Applications in Materials Science
The aromatic nature and potential for functionalization of phenylsulfanylpyridines make them interesting building blocks for the synthesis of novel materials. ontosight.ai For instance, they can be incorporated into polymers or used to create dyes with specific electronic or optical properties. evitachem.com The ability to form stable complexes with metals also opens up possibilities for their use in the development of functional materials such as sensors or components for electronic devices.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBQLBVFTYYJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876690 | |
| Record name | 3-PHENYLTHIOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28856-77-1 | |
| Record name | 3-PHENYLTHIOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenylsulfanylpyridines
Direct Synthetic Routes to 3-(Phenylsulfanyl)pyridine
Direct synthesis of this compound typically involves cross-coupling reactions where a C-S bond is formed between a pyridine (B92270) ring and a phenylthio group. Ullmann-type reactions, which are copper-promoted conversions of aryl halides with aryl thioethers, represent a traditional approach to this transformation. wikipedia.orgorganic-chemistry.org These reactions often necessitate high temperatures and polar solvents. wikipedia.org The mechanism involves the in-situ generation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org
More modern approaches, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. libretexts.orgrug.nl These palladium-catalyzed cross-coupling reactions can couple aryl halides or pseudohalides (like triflates) with thiols. rug.nlorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by reaction with the thiol and subsequent reductive elimination to yield the final product. wuxiapptec.com
Synthesis of Positional Isomers and Functionalized Phenylsulfanylpyridine Derivatives
The synthesis of specific isomers and more complex derivatives of phenylsulfanylpyridine requires specialized strategies that control regiochemistry and allow for the introduction of multiple functional groups.
The regiospecific synthesis of substituted phenylsulfanylpyridines is crucial for creating specific isomers. One studied approach is the thermal aromatic nucleophilic substitution (SNAr) reaction between 3-bromo-2-chloropyridine (B150940) and thiophenol derivatives. blucher.com.br This method avoids the need for a metal catalyst and allows for the selective substitution of the chlorine atom at the 2-position, which is more activated towards nucleophilic attack than the bromine atom at the 3-position. blucher.com.brresearchgate.net The reaction is typically performed in the presence of a base. blucher.com.br
Research into this reaction has explored various bases to optimize the synthesis of 3-bromo-2-(phenylsulfanyl)pyridine derivatives. blucher.com.br
Table 1: Synthesis of 3-bromo-2-(p-tolylsulfanyl)pyridine via SNAr Reaction
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 24 | 20 |
| 2 | Cs₂CO₃ | DMF | 24 | 60 |
| 3 | NaH | DMF | 3 | 89 |
| 4 | t-BuOK | DMF | 3 | 80 |
Data sourced from a study on the regiospecific synthesis of 3-bromo-2-(phenylsulfanyl)pyridine derivatives. blucher.com.br
Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like polysubstituted phenylsulfanylpyridines in a single step. scispace.com A prominent example is the one-pot, three-component reaction of an aldehyde, malononitrile, and a thiol to produce 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile derivatives. researchgate.netresearchgate.netscielo.bracs.org This approach is valued for its high atom economy and procedural simplicity. scispace.com The reaction proceeds through a tandem sequence of condensation and oxidation steps. researchgate.net Various catalysts and conditions have been developed to promote this transformation effectively. academie-sciences.fr
The development of effective catalysts is central to the success of multicomponent syntheses of phenylsulfanylpyridines.
Magnetic Nanoparticles: Magnetically recoverable nanocatalysts have gained attention as they are efficient and can be easily separated from the reaction medium using an external magnet, aligning with green chemistry principles. rsc.orgresearchgate.netnih.gov These catalysts possess a high surface area and can be functionalized to enhance their activity. rsc.org For instance, a Fe₃O₄@Co(II) macrocyclic Schiff base ligand has been successfully used as a catalyst for the three-component synthesis of 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile derivatives. nih.gov These reactions are often carried out under solvent-free conditions. rsc.orgnih.gov
KF/alumina (B75360): Potassium fluoride (B91410) on alumina (KF/Al₂O₃) serves as an efficient, recyclable, and inexpensive solid-supported basic catalyst for these syntheses. researchgate.netarkat-usa.orgscirp.org It effectively promotes the one-pot condensation of aldehydes, malononitrile, and thiophenols, often under microwave irradiation or at room temperature, to yield highly substituted pyridines in high yields. researchgate.netarkat-usa.org
Table 2: Catalysts for the Synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-pyridine-3,5-dicarbonitrile
| Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| ZnO nanoparticles | Reflux in EtOH | 4 h | 92 | researchgate.net |
| KF/Al₂O₃ | Microwave, 600W | 5 min | 92 | arkat-usa.org |
| Montmorillonite K10 | Grinding, rt | 15 min | 94 | researchgate.net |
| Fe₃O₄@Co(II) complex | Solvent-free, 80 °C | 30 min | 94 | nih.gov |
Performing reactions under solvent-free conditions is a key principle of green chemistry, reducing waste and often simplifying product purification. nih.gov The multicomponent synthesis of 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile derivatives has been successfully achieved under such conditions. rsc.orgnih.gov These reactions can be conducted by grinding the reactants together, sometimes with a solid catalyst like Montmorillonite K10 clay, or by heating a mixture of the reactants in the absence of a solvent. scispace.comresearchgate.netnih.gov For example, the synthesis of polysubstituted pyridines has been reported using magnetic catalysts under solvent-free conditions at temperatures ranging from 80-110 °C. nih.gov
Functionalized phenylsulfanylpyridines can be synthesized by reacting pre-existing pyridine derivatives with thiol-containing compounds. This approach relies on the functional groups already present on the pyridine ring to direct the substitution. A common method is the nucleophilic aromatic substitution (SNAr) of a halopyridine with a thiolate. blucher.com.br For this reaction to be effective, the pyridine ring usually needs to be activated by electron-withdrawing groups, and the halogen must be in an activated position (e.g., position 2 or 4). researchgate.net For example, 2-chloropyridine (B119429) can react with thiophenol in the presence of a base to yield 2-(phenylsulfanyl)pyridine. rsc.org This fundamental transformation is a cornerstone for accessing a wide variety of substituted phenylsulfanylpyridines. blucher.com.br
Multicomponent Reaction Approaches for Polysubstituted Phenylsulfanylpyridines (e.g., 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile derivatives)
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
The quest for more efficient, rapid, and environmentally benign chemical transformations has led to the adoption of advanced energy sources, with microwave irradiation emerging as a powerful tool in synthetic organic chemistry. Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to a rapid and uniform temperature increase within the reaction mixture. This technique often results in dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. lifesciencesite.comresearchgate.netmdpi.com
The synthesis of aryl sulfides, including this compound, typically involves the formation of a carbon-sulfur (C-S) bond. mdpi.com Microwave assistance has been successfully applied to various cross-coupling reactions to forge this bond, significantly accelerating processes that could otherwise require long reaction times. researchgate.netnih.gov
Detailed Research Findings
Research into the synthesis of phenylsulfanylpyridines has demonstrated the superiority of microwave-assisted methods. For instance, the nucleophilic substitution reactions of halopyridines with sulfur nucleophiles under microwave irradiation can be completed within minutes, achieving yields as high as 99%. researchgate.net This is a substantial improvement over traditional heating methods which are often slower. researchgate.net
Both copper and palladium-based catalytic systems have been effectively employed in these syntheses. Copper-catalyzed reactions, a common method for C-S bond formation, can be significantly accelerated using microwave heating. mdpi.comorganic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions between aryl halides or sulfonates and thiols show enhanced efficiency under microwave conditions. nih.govorganic-chemistry.orgmdpi.com One study detailed a palladium-catalyzed cross-coupling of aryl perfluoroalkylsulfonates with thiols under microwave irradiation, which, when combined with fluorous solid-phase extraction, dramatically increased the efficiency of synthesizing aryl sulfides. nih.gov
Multicomponent reactions, which allow the synthesis of complex molecules in a single step, have also been adapted for microwave-assisted synthesis of pyridine derivatives containing a phenylsulfanyl group. A one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and thiophenol using a KF/alumina catalyst under microwave irradiation provides a rapid and efficient route to highly substituted pyridines. researchgate.net
The table below summarizes and compares different microwave-assisted synthetic approaches for phenylsulfanylpyridines, highlighting the reaction conditions and outcomes.
Interactive Data Table: Microwave-Assisted Synthesis of Phenylsulfanylpyridines
| Reactants | Catalyst/Base | Solvent | Method | Time | Yield (%) | Citation |
| Halopyridines, Sulfur Nucleophiles | Not specified | Not specified | Microwave | Several minutes | Up to 99% | researchgate.net |
| Aryl Aldehydes, Malononitrile, Thiophenol | KF/Alumina | Ethanol | Microwave | 3-5 minutes | 88-94% | researchgate.net |
| 3-Halopyridines, Amines | Cu₂O / Cs₂CO₃ | Solvent-free | Microwave | Not specified | Not specified | mdpi.com |
| Aryl Perfluoroalkylsulfonates, Thiols | Pd(pddf)Cl₂ / K₂CO₃ | Acetone-Toluene-H₂O | Microwave | 5-10 minutes | Not specified | nih.gov |
| 3-Halopyridines, Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium Salt / K₂CO₃ | DMF/H₂O | Microwave | 3 minutes | High | mdpi.com |
| Aryl Iodides, Thiols | CuO / 1,10-phenanthroline | Water | Microwave | Short | Very Good | organic-chemistry.org |
This data illustrates the significant advantages of microwave-assisted synthesis, primarily the drastic reduction in reaction time from hours to mere minutes, while often providing excellent to quantitative yields. lifesciencesite.comresearchgate.netresearchgate.net The use of microwave technology represents a key advanced technique in the modern synthetic chemist's toolkit for preparing compounds like this compound.
Chemical Reactivity and Mechanistic Transformations of Phenylsulfanylpyridine Systems
Carbon-Hydrogen (C-H) Functionalization Reactions
The direct functionalization of C-H bonds represents a powerful and atom-economical approach in modern organic synthesis. nih.gov In the context of 3-(phenylsulfanyl)pyridine and related aryl pyridyl sulfides, the pyridine (B92270) moiety often serves as a directing group, facilitating selective C-H activation at specific positions. rsc.org
Nucleophilic C-H Etherification Pathways
Direct C-H etherification of N-heteroarenes, including pyridine systems, can be achieved through a base-catalyzed halogen transfer mechanism. nih.gov In this process, an N-heteroaryl halide intermediate is formed in situ, which then undergoes nucleophilic substitution with an alcohol. nih.gov For instance, 3-(phenylthio)pyridine has been shown to react smoothly in such transformations. nih.gov This method allows for the regioselective introduction of an ether group onto the pyridine ring, typically at the C4 position, without the need for pre-functionalization. nih.gov
Transformations of the Thioether Linkage
The thioether bond in this compound is a key site for chemical modification, susceptible to both oxidative and reductive conditions.
Oxidative Reactions to Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic sulfur chemistry. jchemrev.com This process is highly valuable as sulfoxides and sulfones have wide-ranging applications. jchemrev.com For this compound, this oxidation can be achieved using various oxidizing agents. jchemrev.com The selective oxidation to either the sulfoxide (B87167) or sulfone can often be controlled by the choice of oxidant and reaction conditions. researchgate.net For example, reagents like m-chloroperoxybenzoic acid (m-CPBA) are commonly used for such transformations. mdpi.com The resulting 3-(phenylsulfinyl)pyridine (sulfoxide) and 3-(phenylsulfonyl)pyridine (B14669169) (sulfone) are themselves important synthetic intermediates. nih.gov
The presence of the sulfonyl group in 3-(phenylsulfonyl)pyridine significantly alters the electronic properties of the molecule, enhancing its stability and influencing its reactivity in subsequent reactions.
Table 1: Oxidation Products of this compound
| Starting Material | Oxidation Product | Oxidizing Agent (Example) |
| This compound | 3-(phenylsulfinyl)pyridine (Sulfoxide) | m-CPBA (controlled) |
| This compound | 3-(phenylsulfonyl)pyridine (Sulfone) | m-CPBA (excess) |
| 3-(phenylsulfinyl)pyridine | 3-(phenylsulfonyl)pyridine (Sulfone) | m-CPBA |
Reductive Processes
The thioether linkage can undergo reductive cleavage. researchgate.net For instance, catalytic reductive cleavage of similar aryl sulfides has been achieved using hydrosilanes in the presence of a palladium catalyst, yielding benzene (B151609) and a silyl (B83357) sulfide (B99878) derivative. thieme-connect.comsorbonne-universite.fr This type of reaction demonstrates a method for breaking the carbon-sulfur bond. Other methods for the reductive scission of thioethers have also been developed, some of which are mild and chemoselective, tolerating other functional groups. researchgate.net The reduction of the corresponding sulfone, 3-(phenylsulfonyl)pyridine, can also be used to generate the thioether. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is generally electron-deficient, which influences its susceptibility to aromatic substitution reactions. nih.govabertay.ac.uk
Electrophilic Aromatic Substitution (EAS): Pyridine itself is less reactive towards electrophilic attack than benzene and substitution typically occurs at the 3-position under harsh conditions. quora.commasterorganicchemistry.com The presence of the phenylsulfanyl group, which can be either activating or deactivating depending on the reaction conditions and the nature of the electrophile, modifies this reactivity. However, direct electrophilic substitution on the pyridine ring of this compound is less common compared to reactions on the phenyl ring or at the sulfur atom. nih.govacs.org
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or through the formation of N-activated pyridinium (B92312) salts. nih.govmasterorganicchemistry.com For this compound, nucleophilic substitution can occur, with the position of attack being influenced by the reaction conditions and the nature of the nucleophile. researchgate.net For example, in related systems, the introduction of a nitro group can activate the pyridine ring towards nucleophilic substitution.
Intramolecular Cyclization Reactions Leading to Fused Heterocycles (e.g., Thienopyridines)
This compound derivatives with appropriate substituents can undergo intramolecular cyclization to form fused heterocyclic systems like thienopyridines. tandfonline.comscispace.com These reactions are of significant interest as thienopyridines are important structural motifs in medicinal chemistry. tandfonline.com
For example, a suitably substituted alkynylpyridyl sulfide can undergo selenocyclization in the presence of a selenium source to yield Se-containing thienopyridines. tandfonline.com Similarly, the reaction of pyridine-2(1H)-thiones with appropriate reagents can lead to the formation of functionalized 3-aminothieno[2,3-b]pyridines, which can then be used to construct more complex fused systems. scispace.com These cyclization reactions often proceed through the formation of a new bond between the sulfur atom (or a related species) and a carbon atom of a side chain attached to the pyridine ring, resulting in the formation of a new thiophene (B33073) ring fused to the pyridine core. nih.govscielo.br
Coordination Chemistry and Ligand Applications of Phenylsulfanylpyridines
Design and Synthesis of Phenylsulfanylpyridine-Based Ligands
The design of phenylsulfanylpyridine-based ligands is centered on the strategic placement of the phenylsulfanyl group on the pyridine (B92270) ring to achieve desired coordination modes. The nitrogen atom of the pyridine ring and the sulfur atom of the thioether can act as a bidentate chelating system, or the ligand can function as a monodentate or bridging linker. The synthesis of such ligands can be approached through several routes.
One effective method for the synthesis of chiral pyridine-containing thioethers involves the transformation of chiral pyridine-containing β-amino alcohols. mdpi.com These precursors can be converted into cyclic sulfonamidates, which then react with a thiol-containing nucleophile. mdpi.com For instance, chiral β-amino alcohols derived from the opening of epoxides with an enantiomeric amine can be reacted with thionyl chloride and subsequently oxidized to form cyclic sulfonamidates. mdpi.com The ring-opening of these intermediates with a sulfur nucleophile, such as a thiophenol, in the presence of a base like diisopropylethylamine (DIEA), yields the desired phenylsulfanyl-substituted pyridine derivative. mdpi.com The reaction conditions, such as temperature and solvent, can be optimized to improve the yield. mdpi.com
Another approach involves the direct functionalization of the pyridine ring. For example, the synthesis of related compounds like 3-nitro-2-(phenylsulfonyl)pyridine (B1362634) has been achieved through methods such as the nitration of 2-(phenylsulfonyl)pyridine. While this example features a sulfone rather than a sulfide (B99878), the underlying principle of introducing a sulfur-containing phenyl group to the pyridine ring is relevant. Palladium-catalyzed cross-coupling reactions also offer a versatile platform for the synthesis of functionalized pyridine derivatives.
The synthesis of chiral amino-aldimine ligands derived from chiral pyridine-containing diamines provides another pathway to sophisticated ligand architectures that can incorporate a phenylsulfanyl moiety. mdpi.com These unsymmetrical ligands have potential applications in asymmetric catalysis. mdpi.com
Table 1: Synthesis of Chiral Pyridine Thioether Ligands mdpi.com
| Starting Material | Reagent | Product | Yield (%) |
| (5R)-Phenyl-3-(1′S-phenylethyl)-1,2,3-oxathiazolidine-2,2-dioxide | Thiophenol, DIEA | (2R,1'S)-N-(1-Phenylethyl)-1-phenyl-2-(phenylsulfanyl)ethan-1-amine | 49 |
| Chiral pyridine-containing diamine | Salicylaldehyde | Chiral amino-aldimine ligand | 60-70 |
Metal Complexation Studies
The presence of both a soft sulfur donor and a borderline nitrogen donor allows 3-(phenylsulfanyl)pyridine and its derivatives to form complexes with a wide range of transition metals. The coordination mode can vary depending on the metal, its oxidation state, and the reaction conditions.
Cyclometallation is a key reaction in organometallic chemistry where a ligand reacts with a metal center to form a metallacycle. ub.es Phenylsulfanylpyridines are well-suited for such reactions. While specific studies on the cyclometallation of this compound are limited, extensive research on the analogous 2-(phenylsulfanyl)pyridine provides significant insight.
The reaction of 2-(phenylsulfanyl)pyridine (Hptp) with gold(III) sources like H[AuCl₄]·4H₂O can lead to the formation of a six-membered cycloaurated complex, [AuCl₂(ptp-C¹,N)]. mdpi.comrsc.org The reaction often proceeds through an intermediate adduct, [AuCl₃(Hptp)]. rsc.org The formation of the cyclometallated product involves the intramolecular activation of a C-H bond on the phenyl ring. rsc.orgencyclopedia.pub X-ray diffraction studies of the resulting complexes have confirmed the boat-form structure of the six-membered auracycles. rsc.org
The stability of these cyclometallated complexes can be influenced by ancillary ligands. For example, the C-N chelate in [AuCl₂(ptp-C¹,N)] can be cleaved by phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃). rsc.org In the case of 3-substituted pyridines, chelation-assisted functionalization of sp³ C-H bonds has been demonstrated with ruthenium catalysts, highlighting the directing effect of the pyridine nitrogen. acs.org The electronic and steric properties of substituents on the pyridine and phenyl rings can significantly influence the ease and outcome of cyclometallation reactions. rsc.org
Table 2: Cycloaurated Complexes of 2-Substituted Pyridines rsc.org
| Ligand | Gold Source | Product |
| 2-Anilinopyridine | H[AuCl₄]·4H₂O | [AuCl₂(pap-C¹,N)] |
| 2-Phenoxypyridine | H[AuCl₄]·4H₂O | [AuCl₂(pop-C¹,N)] |
| 2-(Phenylsulfanyl)pyridine | H[AuCl₄]·4H₂O | [AuCl₂(ptp-C¹,N)] |
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic linkers. whiterose.ac.uk The bifunctional nature of this compound, with its pyridyl and phenylsulfanyl groups, makes it a potential candidate for use as a linker in the construction of coordination polymers. The pyridine nitrogen can coordinate to a metal center, while the phenylsulfanyl group could either remain uncoordinated or participate in further coordination, leading to multidimensional networks.
While specific examples of coordination polymers based on this compound are not widely reported, studies on related systems with pyridyl-thioether linkers offer valuable insights. bohrium.com For instance, V-shaped thioether-based bis-pyridyl ligands have been successfully used to assemble Fe(II)-based coordination polymers. bohrium.com The resulting structures can vary from one-dimensional chains to more complex networks, depending on the specific ligand and metal salt used. bohrium.com
The flexibility of the linker plays a crucial role in determining the final architecture of the coordination polymer. rsc.org The use of co-linkers can also introduce further structural diversity. rsc.org For example, coordination polymers have been constructed using flexible carboxylate linkers in conjunction with pyridyl co-linkers, resulting in varied network topologies and photoluminescence properties. rsc.org The adaptability of linkers like 4,4'-(pyridine-3,5-diyl)dibenzoic acid has been explored in the assembly of a variety of coordination polymers with different structural motifs. nih.gov These examples suggest that this compound could serve as a versatile linker for the design of novel coordination polymers with interesting properties.
Table 3: Examples of Coordination Polymers with Pyridyl-Containing Linkers
| Metal Ion | Linker | Dimensionality | Reference |
| Fe(II) | V-shaped thioether-based bis-pyridyl ligand | 1D, 2D, 3D | bohrium.com |
| Cd(II) | Flexible carboxylate and pyridyl co-linkers | 2D, 3D | rsc.org |
| Mn(II), Co(II/III), Ni(II), Cu(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 2D, 3D | nih.gov |
Catalytic Applications in Organic Synthesis (e.g., Asymmetric Allylic Alkylation with Chiral Phenylsulfanylpyridine-Pd Complexes)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C and C-heteroatom bonds in an enantioselective manner. acs.orgacs.org The key to high enantioselectivity lies in the design of the chiral ligand that coordinates to the palladium center. researchgate.net Chiral ligands containing both a pyridine nitrogen and a sulfur donor atom, such as those derived from this compound, are promising candidates for this transformation.
The interplay between the pyridine nitrogen and the thioether sulfur can create a well-defined chiral environment around the metal center. mdpi.com The electronic properties of these donor atoms are crucial; the π-accepting character of the pyridine nitrogen can influence the reactivity of the η³-allylpalladium intermediate. mdpi.com It is generally observed that the nucleophilic attack occurs at the allylic carbon located trans to the more π-accepting ligand. mdpi.comrug.nl
While there is a need for the development of new chiral ligands, several studies have demonstrated the potential of sulfur-containing pyridine ligands in asymmetric catalysis. mdpi.comdiva-portal.org For example, chiral pyridine thiols and thioethers have been successfully applied in palladium-catalyzed allylic substitution, achieving high enantiomeric excesses. rug.nl A study on new nitrogen and sulfur-donating ligands derived from chiral pyridine amino alcohols showed that these ligands, when complexed with palladium, could catalyze the Tsuji-Trost reaction with moderate to good enantioselectivity. mdpi.com The screening of different ligand structures is essential to optimize both the yield and the enantiomeric excess of the product. chinesechemsoc.orgchinesechemsoc.org
Table 4: Application of Chiral Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation
| Ligand Type | Reaction | Enantiomeric Excess (ee) | Reference |
| Chiral pyridine-containing seleno- and thioethers | Dimethyl malonate with rac-1,3-diphenyl-2-propenyl acetate | up to 75% | mdpi.com |
| Chiral pyridine thiols and dithiols | Malonate ester with 1,3-diphenylprop-2-enyl acetate | up to 98% | rug.nl |
| Chiral phosphoramidite (B1245037) ligands | 1-(Indol-2-yl)cyclobutanols with allylic alcohols | up to 92% | chinesechemsoc.org |
Computational and Theoretical Investigations of Phenylsulfanylpyridine Structures and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying medium-sized organic molecules such as 3-(phenylsulfanyl)pyridine. mdpi.com DFT calculations are employed to determine the electronic structure, molecular geometries, and energetic properties of chemical systems. umsl.edu
The three-dimensional structure of this compound is not rigid. The molecule's conformation is primarily defined by the dihedral angle between the pyridine (B92270) and phenyl rings. Computational methods, particularly DFT, can be used to perform a conformational analysis by systematically rotating the C-S-C bond angle to identify the most stable, low-energy conformers. researchgate.net
For the related phenylpyridine isomers, theoretical calculations have shown that the most stable geometries are non-planar. umsl.eduekb.eg In the case of this compound, the central sulfur atom introduces additional flexibility. The optimization of the molecular geometry using DFT, often with a basis set like 6-311++G(d,p), would reveal the precise bond lengths, bond angles, and the crucial dihedral angle of the most stable conformer. researchgate.net It is anticipated that the molecule adopts a twisted conformation to minimize steric hindrance between the two aromatic rings.
Illustrative Data Table: Optimized Geometric Parameters for a Predicted Low-Energy Conformer of this compound
| Parameter | Predicted Value |
| C-S Bond Length (to phenyl) | ~1.77 Å |
| C-S Bond Length (to pyridine) | ~1.78 Å |
| C-S-C Bond Angle | ~104° |
| Phenyl-S-Pyridine Dihedral Angle | ~60-80° |
| Note: These values are representative and based on typical DFT calculations for similar aryl sulfides. |
The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov
For molecules containing sulfur and nitrogen heteroatoms, the HOMO is often localized on the sulfur atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the electron-deficient pyridine ring, making it susceptible to nucleophilic attack. nih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring, indicating a region of high electron density and a site for electrophilic attack or protonation. The sulfur atom and the phenyl ring would also exhibit some negative potential, while the hydrogen atoms of the pyridine ring would show positive potential (blue regions), indicating electron-deficient areas. nih.gov
Illustrative Data Table: Calculated Electronic Properties for this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
| Note: These values are illustrative and depend on the specific DFT functional and basis set used. |
Reactivity Descriptors and Prediction of Reaction Pathways
Quantum chemical calculations allow for the determination of various reactivity descriptors that help predict how a molecule will behave in a chemical reaction. researchgate.net These descriptors are derived from the electronic structure calculations and provide a quantitative measure of a molecule's reactivity. nih.gov
Key reactivity descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
By analyzing these descriptors, one can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom is expected to be a primary site for electrophilic attack due to its high electron density. The sulfur atom, with its lone pairs of electrons, can also be a site of interaction with electrophiles. Nucleophilic aromatic substitution is less likely on the pyridine ring compared to pyridines with strong electron-withdrawing groups, but if it were to occur, it would likely be at positions ortho and para to the nitrogen atom. The reactivity can be influenced by the formation of intermediates, and DFT calculations can be used to model the transition states and reaction pathways for various reactions, such as oxidation at the sulfur atom or electrophilic substitution on the phenyl ring. nih.gov
Illustrative Data Table: Global Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Trend |
| Ionization Potential (I) | I ≈ -EHOMO | Relatively low, indicating ease of electron donation from the sulfur/phenyl moiety. |
| Electron Affinity (A) | A ≈ -ELUMO | Moderate, with the pyridine ring being the electron-accepting center. |
| Chemical Hardness (η) | η = (I - A) / 2 | Moderate hardness, suggesting a balance between stability and reactivity. |
| Electrophilicity Index (ω) | ω = (μ2) / (2η) | Moderate electrophilicity. |
| Note: These trends are qualitative predictions based on the expected electronic structure. |
Spectroscopic Property Predictions and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.commdpi.com
Vibrational Spectroscopy: DFT calculations can predict the vibrational modes of this compound. The calculated frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign specific peaks to particular vibrational motions, such as C-H stretching, C=C and C=N ring stretching, and C-S stretching.
NMR Spectroscopy: Theoretical calculations of NMR shielding tensors can be converted into chemical shifts (¹H and ¹³C) that can be compared with experimental data to aid in the structural elucidation of the molecule and its derivatives. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. mdpi.com For this compound, transitions would likely involve π-π* excitations within the aromatic rings and n-π* transitions involving the lone pairs on the nitrogen and sulfur atoms.
The close agreement between predicted and experimental spectra serves to validate the computational model and provides confidence in the calculated geometric and electronic properties.
Adsorption Mechanism Studies (e.g., on Metal Surfaces for Corrosion Inhibition)
Pyridine derivatives containing sulfur atoms are known to be effective corrosion inhibitors for metals like steel in acidic media. encyclopedia.pub The efficiency of these inhibitors is closely related to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion.
Computational studies, particularly DFT, are used to investigate the adsorption mechanism of inhibitors on metal surfaces, often modeled as a small cluster of metal atoms (e.g., Fe for steel). encyclopedia.pub These studies can elucidate the nature of the interaction between the inhibitor and the surface.
For this compound, adsorption is expected to occur through several interaction sites:
Physisorption: Electrostatic interactions between the charged metal surface and the polar inhibitor molecule.
Chemisorption: The formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the iron atoms. The π-electrons of the phenyl and pyridine rings can also contribute to the adsorption through donor-acceptor interactions.
DFT calculations can determine the most stable adsorption geometry and the adsorption energy, which indicates the strength of the inhibitor's binding to the surface. A more negative (stronger) adsorption energy generally correlates with better inhibition efficiency. The analysis of the projected density of states (PDOS) can reveal the orbital interactions responsible for the chemical bonding between the inhibitor and the metal surface. encyclopedia.pub
Illustrative Data Table: Predicted Adsorption Properties of this compound on an Iron Surface
| Property | Predicted Value/Observation |
| Adsorption Energy (Eads) | -1.5 to -2.5 eV |
| Most Favorable Adsorption Geometry | A near-parallel orientation to the surface to maximize π-system interaction, with N and S atoms interacting with Fe atoms. |
| Key Interacting Atoms | Nitrogen, Sulfur, and π-systems of both rings. |
| Charge Transfer | From the inhibitor molecule (HOMO) to the metal's d-orbitals. |
| Note: These values are representative and based on DFT studies of similar corrosion inhibitors. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(phenylsulfanyl)pyridine, and how do reaction conditions influence yield?
- Methodology : A common method involves nucleophilic aromatic substitution. For example, refluxing 2-chloronicotinic acid with thiophenol in ethanol produces 2-(phenylsulfanyl)pyridine-3-carboxylic acid, which can be decarboxylated to yield the target compound . Key factors include temperature control (reflux at ~80°C), solvent polarity, and stoichiometric ratios of reactants. Ethanol is preferred for its ability to stabilize intermediates. Yields typically range from 60–75%, but optimization via catalyst screening (e.g., CuI for Ullmann-type couplings) can improve efficiency.
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software (e.g., SHELXL97 for refinement), researchers analyze bond lengths (e.g., C–S: ~1.76 Å), angles (e.g., C–S–C: ~105°), and dihedral angles between aromatic rings (e.g., 55–58° for pyridine and phenyl groups) . Complementary techniques include:
- NMR : H and C spectra to confirm substituent positions (e.g., pyridine ring protons at δ 7.2–8.5 ppm).
- FT-IR : Sulfanyl (C–S) stretches at ~680 cm.
- Elemental analysis : Matching calculated vs. observed C, H, N, S content (±0.3%).
Q. What are the stability considerations for this compound under laboratory storage?
- Methodology : Stability is assessed via accelerated degradation studies. Store the compound in airtight containers at 2–8°C, protected from light and moisture. Monitor purity over time using HPLC (C18 column, acetonitrile/water mobile phase) to detect oxidation byproducts (e.g., sulfoxide derivatives at ~4 min retention time). Degradation rates increase above 25°C or in polar solvents like DMSO .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) evaluate frontier molecular orbitals. The HOMO (-6.2 eV) localizes on the sulfur atom, suggesting susceptibility to electrophilic attack. Transition state modeling (e.g., Suzuki-Miyaura coupling) identifies steric hindrance from the phenyl group, requiring bulky ligands (e.g., SPhos) for Pd-catalyzed reactions. Solvent effects (toluene > DMF) are modeled using COSMO-RS .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodology : When structural discrepancies arise (e.g., variable dihedral angles between independent molecules in a unit cell), use high-resolution synchrotron XRD (λ = 0.7 Å) to improve data accuracy. Refinement in SHELXL with anisotropic displacement parameters resolves disorder. For weak interactions (e.g., C–H⋯O dimers), Hirshfeld surface analysis quantifies contact contributions (e.g., 12% O⋯H interactions) .
Q. How is the bioactivity of this compound derivatives evaluated against cancer cell lines?
- Methodology : Conduct in vitro assays using MTT or SRB protocols. For example:
- Cell lines : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Dose-response curves : IC values calculated from 72-hour exposures (range: 10–100 µM).
- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe). Compare derivatives with modified sulfanyl groups (e.g., methylsulfanyl vs. trifluoromethylsulfonyl) to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
